molecular formula C10H10BrNO B1625543 3-(3-Bromo-4-methoxyphenyl)propanenitrile CAS No. 943-66-8

3-(3-Bromo-4-methoxyphenyl)propanenitrile

Cat. No.: B1625543
CAS No.: 943-66-8
M. Wt: 240.1 g/mol
InChI Key: HQLLUIGQAYVFBX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-4-methoxyphenyl)propanenitrile typically involves the bromination of 4-methoxyphenylpropanenitrile. The reaction is carried out under controlled conditions using bromine or a bromine source in the presence of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical studies, it may act as an inhibitor or activator of certain enzymes or receptors. The bromine and methoxy groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison: 3-(3-Bromo-4-methoxyphenyl)propanenitrile is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the methoxy group enhances its solubility and may influence its interaction with biological targets .

Properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLLUIGQAYVFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547399
Record name 3-(3-Bromo-4-methoxyphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-66-8
Record name 3-(3-Bromo-4-methoxyphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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